

Spectroscopic Profile of 2-Bromophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromophenylacetic acid

Cat. No.: B057240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromophenylacetic acid**, a key intermediate in various synthetic applications, including pharmaceutical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive reference for compound identification and characterization.

Spectroscopic Data Summary

The spectroscopic data for **2-Bromophenylacetic acid** is summarized below, providing a quantitative overview of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Bromophenylacetic acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
11.0	Singlet	-COOH
7.57	Multiplet	Aromatic H
7.28	Multiplet	Aromatic H
7.15	Multiplet	Aromatic H
3.83	Singlet	-CH ₂ -

Note: Coupling constants (J) were not explicitly available in the referenced data sources. The aromatic protons exhibit complex splitting patterns due to ortho, meta, and para couplings.

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromophenylacetic acid**

Chemical Shift (δ) ppm	Assignment
177.0	-COOH
135.0	C-Br
133.0	Aromatic CH
131.5	Aromatic CH
129.0	Aromatic C-CH ₂
127.5	Aromatic CH
125.0	Aromatic CH
41.0	-CH ₂ -

Note: The specific assignment of aromatic carbons is based on typical chemical shift ranges and substituent effects.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Bromophenylacetic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-3100	Broad	O-H stretch (Carboxylic Acid)
1700	Strong	C=O stretch (Carboxylic Acid)
1600, 1470, 1440	Medium-Strong	C=C stretch (Aromatic)
1420	Medium	C-O stretch / O-H bend
1290	Medium	C-O stretch
1020	Strong	C-Br stretch
750	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for **2-Bromophenylacetic acid**

m/z	Relative Intensity (%)	Proposed Fragment
214/216	Low	[M] ⁺ (Molecular Ion)
170/172	Moderate	[M-CO ₂] ⁺
169/171	Moderate	[M-COOH] ⁺
135	100	[M-Br-CO] ⁺ or [C ₇ H ₄ O] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
90	Moderate	[C ₇ H ₆] ⁺

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of **2-Bromophenylacetic acid** is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ^1H NMR, the spectral width is set to cover the range of approximately 0-12 ppm. For ^{13}C NMR, a wider spectral width of 0-200 ppm is used. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **2-Bromophenylacetic acid** is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

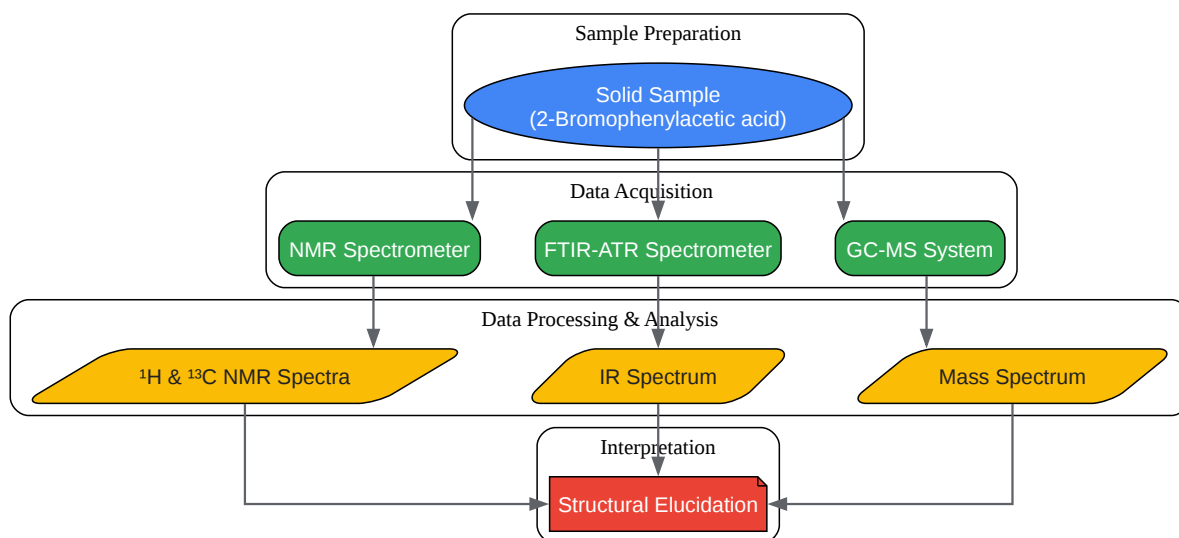
Mass Spectrometry (MS)

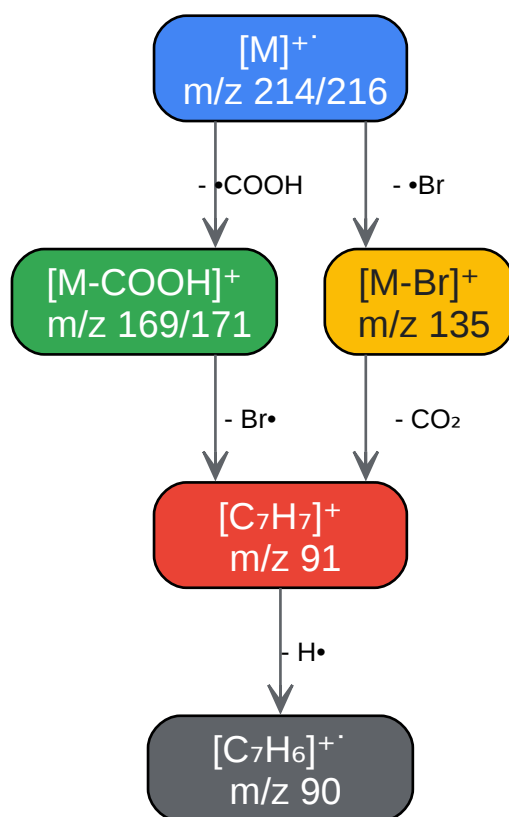
Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **2-Bromophenylacetic acid** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The separated compound then enters the mass spectrometer, where it is ionized using electron ionization (EI) at a standard energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Bromophenylacetic acid**.





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